molecular formula C18H12ClN5O2S B2940298 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol CAS No. 1226439-80-0

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

Cat. No. B2940298
CAS RN: 1226439-80-0
M. Wt: 397.84
InChI Key: CNNUYTLMHLXZTL-UHFFFAOYSA-N
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Description

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C18H12ClN5O2S and its molecular weight is 397.84. The purity is usually 95%.
BenchChem offers high-quality 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is related to research on the synthesis of heterocyclic compounds, such as 4-hydroxy and 4-mercaptopyrimidine derivatives. These compounds are synthesized through reactions involving active methylene compounds, leading to various heterocycles like pyrimidinone and thiazole derivatives. The significance of this research lies in the development of new synthetic pathways for heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Shibuya, 1984).

Antimicrobial and Anticancer Agents

Research on the synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlights the potential antimicrobial properties against both gram-negative and gram-positive bacteria. Additionally, these compounds exhibit moderate inhibitory effects on the α-chymotrypsin enzyme, presenting a promising avenue for the development of novel antimicrobial and anticancer agents (Siddiqui et al., 2014).

Organosoluble and Thermally Stable Polymers

In materials science, the synthesis of new organosoluble and thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group based on the related compounds offers advancements in polymer technology. These polymers exhibit good solubility in polar and aprotic solvents and display high thermal stability, making them suitable for high-performance materials applications (Mansoori et al., 2012).

Antifolate Inhibitors and Antitumor Agents

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS) and as antitumor agents has shown that these compounds, structurally related to the compound of interest, could serve as nonclassical antifolate inhibitors of TS. This suggests potential applications in cancer therapy, highlighting the relevance of structural derivatives in the development of new therapeutic agents (Gangjee et al., 1996).

High Refractive Index Polymers

Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds structurally similar to the query compound, has resulted in the development of polymers with high refractive indices and small birefringence. These polymers are suitable for applications requiring materials with specific optical properties, such as in optoelectronics and photonics (Tapaswi et al., 2015).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-13-3-1-12(2-4-13)17-23-16(26-24-17)10-27-18-21-14(9-15(25)22-18)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNUYTLMHLXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol

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